2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide
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Overview
Description
2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a thiadiazole ring, chlorophenoxy group, and nitrobenzamide moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves multiple steps. One common method starts with the preparation of 2-chloro-4-(4-chlorophenoxy)acetophenone, which is then subjected to various reactions to introduce the thiadiazole and nitrobenzamide groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A phenoxy herbicide with similar structural features.
2-Phenyl substituted Benzimidazole derivatives: Compounds with similar biological activities.
Difenoconazole: A fungicide with a related chemical structure.
Uniqueness
Its thiadiazole ring and nitrobenzamide moiety provide distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H10Cl2N4O4S |
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Molecular Weight |
425.2 g/mol |
IUPAC Name |
2-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H10Cl2N4O4S/c17-9-1-4-11(5-2-9)26-8-14-20-21-16(27-14)19-15(23)12-6-3-10(22(24)25)7-13(12)18/h1-7H,8H2,(H,19,21,23) |
InChI Key |
WBYNKDJMHUVBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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